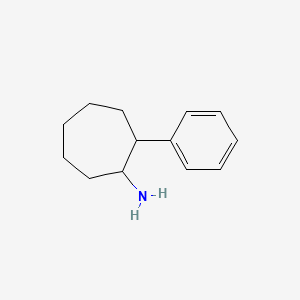

2-Phenylcycloheptan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalytic Chemical Amide Synthesis

The compound is utilized in efficient methods for direct amide bond synthesis between carboxylic acids and amines, playing a crucial role in peptide synthesis. The process involves (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst and is effective for a wide range of substrates including α-hydroxyl, aromatic, heteroaromatic acids, and various types of amines. This methodology is particularly notable for its ability to couple N-Boc-protected amino acids with minimal racemization, marking a significant advancement in peptide synthesis (Tharwat Mohy El Dine et al., 2015).

Ortho-Substituent Effects in Catalysis

A study on 2,4-Bis(trifluoromethyl)phenylboronic acid highlighted its effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines. The ortho-substituent of the boronic acid plays a vital role in the mechanism, preventing the coordination of amines to the boron atom of the active species, which enhances the amidation process. This catalyst is also instrumental in α-dipeptide synthesis (Ke Wang et al., 2018).

Chemical Synthesis and Characterization

Synthesis of N-Substituted-Nortropinones

A double Michael addition method was developed for the synthesis of new optically active N-substituted-nortropinones. This method is useful for CD (Circular Dichroism) research and includes various N-substituents like N-alkyl, N-aralkyl, N-cycloalkyl, N-carboalkoxyalkyl, and N-aryl-nortropinones. The structures of these compounds were confirmed through NMR and mass spectra, providing insights into their potential applications in conformational analysis and other fields (Y. Kashman & S. Cherkez, 1972).

Applications in Antimicrobial and Antiviral Research

Antimicrobial Activity of Novel Compounds

Research into novel amino acid coupled triazoles revealed a promising one-pot synthesis method. These compounds were synthesized from amino acid esters and azides, and their structural elucidation was detailed. Moreover, some of these products were screened for their antimicrobial activity, highlighting the potential therapeutic applications of these synthesized compounds (S. E. El Rayes, 2010).

Propriétés

IUPAC Name |

2-phenylcycloheptan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQXYJVGOKDPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylcycloheptan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)

![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)

![Tert-butyl 3-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2585424.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2585435.png)

![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)